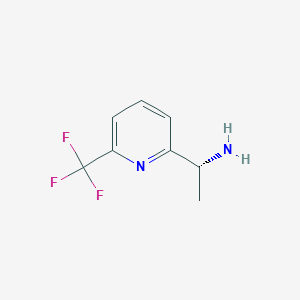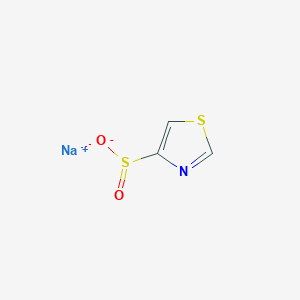
Sodiumthiazole-4-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodiumthiazole-4-sulfinate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodiumthiazole-4-sulfinate typically involves the reaction of thiazole derivatives with sulfinating agents. One common method is the reaction of thiazole with sodium sulfite under controlled conditions to yield this compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity. The final product is often purified through crystallization or filtration techniques.
化学反応の分析
Types of Reactions: Sodiumthiazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Sodiumthiazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds. It serves as a precursor in the formation of thiazole-based ligands and catalysts.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of new antibiotics and preservatives.
Medicine: Research has shown its potential in drug development, particularly in creating new therapeutic agents for treating infections and inflammatory diseases.
Industry: this compound is used in the production of dyes, pigments, and rubber accelerators due to its reactivity and stability.
作用機序
The mechanism of action of sodiumthiazole-4-sulfinate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, altering their activity and function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can modulate oxidative stress pathways by scavenging free radicals, thereby exhibiting antioxidant properties. It may also interfere with metabolic pathways in microorganisms, leading to their inhibition or death.
類似化合物との比較
Sodiumthiazole-4-sulfinate can be compared with other similar compounds such as:
Sodiumthiazole-2-sulfinate: Similar in structure but differs in the position of the sulfinyl group, leading to different reactivity and applications.
Sodiumbenzothiazole-2-sulfinate: Contains a benzene ring fused to the thiazole ring, resulting in distinct chemical and biological properties.
Sodiumisothiazole-4-sulfinate: An isomer with the sulfur and nitrogen atoms in different positions, affecting its chemical behavior and uses.
Uniqueness: this compound is unique due to its specific reactivity profile and the ability to undergo a wide range of chemical transformations. Its applications in diverse fields such as medicine, industry, and research highlight its versatility and importance.
特性
分子式 |
C3H2NNaO2S2 |
|---|---|
分子量 |
171.18 g/mol |
IUPAC名 |
sodium;1,3-thiazole-4-sulfinate |
InChI |
InChI=1S/C3H3NO2S2.Na/c5-8(6)3-1-7-2-4-3;/h1-2H,(H,5,6);/q;+1/p-1 |
InChIキー |
ALWMNEZEHXUDQT-UHFFFAOYSA-M |
正規SMILES |
C1=C(N=CS1)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


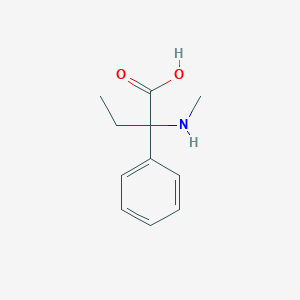
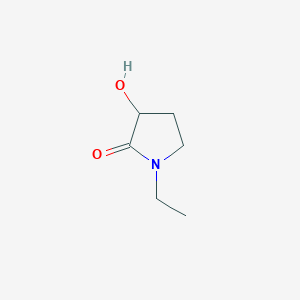
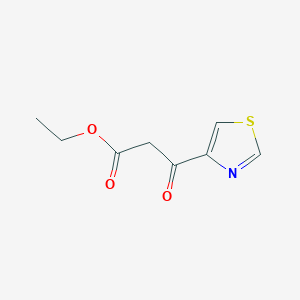
![3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester](/img/structure/B13120791.png)


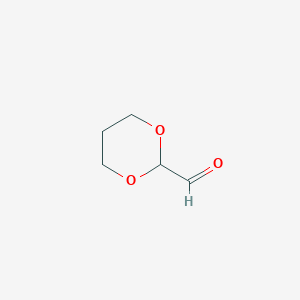
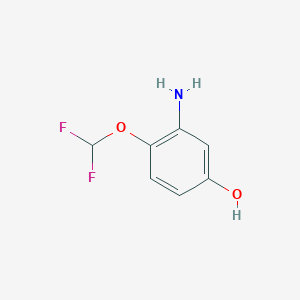

![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid](/img/structure/B13120831.png)
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13120838.png)

